molecular formula C18H21NO B290953 N-(2-sec-butylphenyl)-2-phenylacetamide

N-(2-sec-butylphenyl)-2-phenylacetamide

Cat. No.: B290953
M. Wt: 267.4 g/mol
InChI Key: ADDQHPPMCMDHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a sec-butyl group at the ortho position of the phenyl ring attached to the acetamide nitrogen. The 2-phenylacetamide scaffold is widely utilized in medicinal and synthetic chemistry due to its versatility in forming hydrogen bonds and accommodating diverse substituents, which modulate biological activity, reactivity, and physicochemical properties . Substituents like sec-butyl, which introduce steric bulk and moderate electron-donating effects, are expected to influence solubility, metabolic stability, and intermolecular interactions (e.g., CH-π or hydrogen bonding) .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-phenylacetamide

InChI

InChI=1S/C18H21NO/c1-3-14(2)16-11-7-8-12-17(16)19-18(20)13-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

ADDQHPPMCMDHOB-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

The reactivity of N-substituted 2-phenylacetamides in alkylation reactions is highly dependent on substituent electronic and steric profiles. Key comparisons include:

Compound Substituent Position/Type Reactivity in Alkylation (N- vs O-Product Ratio) Catalytic Influence (Phase-Transfer Catalysts, PTCs) Mechanism
N-(2-sec-butylphenyl)-2-phenylacetamide 2-sec-butyl (electron-donating, bulky) Predicted: Moderate N-selectivity due to steric hindrance TEBABr or TEABr likely enhance interfacial mechanisms Interfacial (inferred)
N-(4-nitrophenyl)-2-phenylacetamide 4-nitro (electron-withdrawing) N/O = 1.16–9.30 (high N-selectivity) TEBABr/TEABr increase N-alkylation efficiency Interfacial
N-phenyl-2-phenylacetamide Unsubstituted phenyl Lower reactivity; competing O-alkylation Less responsive to PTCs Extraction
  • Key Findings :
    • Electron-withdrawing groups (e.g., nitro) enhance N-alkylation by polarizing the amide nitrogen, while bulky groups (e.g., sec-butyl) may reduce reactivity but improve selectivity via steric control .
    • Phase-transfer catalysts like TEBABr favor interfacial mechanisms in substituted derivatives, whereas unsubstituted analogs follow extraction pathways .

Crystallographic and Physicochemical Properties

Crystal packing and solubility are influenced by substituent interactions:

Compound Dominant Interactions Solubility Predictions
This compound CH-π, C=O⋯H-N hydrogen bonds Low aqueous solubility (bulky sec-butyl)
N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide C=O⋯H-N, CH-π Moderate (polar dimethoxy groups enhance solubility)
  • Structural Notes: Bulky alkyl groups (e.g., sec-butyl) disrupt crystal packing efficiency but improve lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.